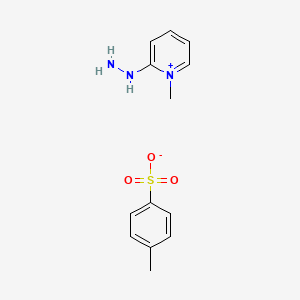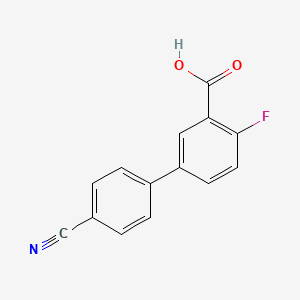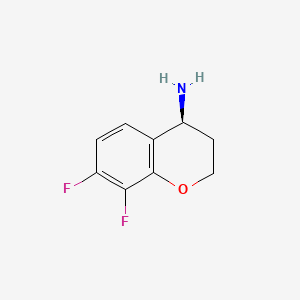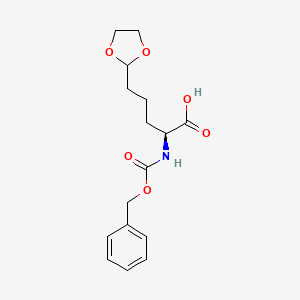
Cbz-L-allysine ethylene acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-L-allysine ethylene acetal is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a carbobenzoxy (Cbz) protecting group, an allysine moiety, and an ethylene acetal group. The presence of these functional groups makes this compound a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Mécanisme D'action
Target of Action
Cbz-L-allysine ethylene acetal is primarily targeted towards lysine derivatives . Lysine is an essential amino acid that plays a crucial role in protein synthesis and various metabolic processes.
Mode of Action
As a lysine derivative, it may interact with its targets by influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .
Biochemical Pathways
Given its role as a lysine derivative, it may be involved in pathways related to protein synthesis and metabolism .
Result of Action
As a lysine derivative, it may influence various physiological processes, including protein synthesis, hormone secretion, and metabolic regulation .
Analyse Biochimique
Biochemical Properties
Cbz-L-allysine ethylene acetal, as a lysine derivative, may interact with enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
It is unclear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-L-allysine ethylene acetal typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of L-allysine: The amino group of L-allysine is protected using a carbobenzoxy (Cbz) group. This is achieved by reacting L-allysine with benzyl chloroformate in the presence of a base such as sodium bicarbonate.
Formation of Ethylene Acetal: The protected L-allysine is then reacted with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the ethylene acetal group. This step involves the formation of a cyclic acetal through the reaction of the aldehyde group of L-allysine with ethylene glycol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-L-allysine ethylene acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The ethylene acetal group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield Cbz-protected allysine aldehyde or carboxylic acid, while reduction can produce Cbz-protected allysine alcohol or amine.
Applications De Recherche Scientifique
Cbz-L-allysine ethylene acetal has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications, particularly in the context of lysine residues.
Medicine: this compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparaison Avec Des Composés Similaires
Cbz-L-allysine ethylene acetal can be compared with other similar compounds, such as:
Cbz-L-lysine: Similar in structure but lacks the ethylene acetal group, making it less versatile in certain synthetic applications.
Cbz-L-ornithine: Contains an additional methylene group compared to Cbz-L-allysine, affecting its reactivity and applications.
Cbz-L-2,4-diaminobutyric acid: Another similar compound with different functional groups, leading to distinct chemical properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
(2S)-5-(1,3-dioxolan-2-yl)-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c18-15(19)13(7-4-8-14-21-9-10-22-14)17-16(20)23-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,17,20)(H,18,19)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBOEVIPNQUBFK-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(O1)CCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B594313.png)
![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B594315.png)

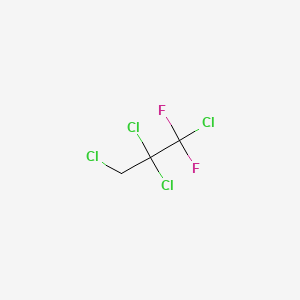
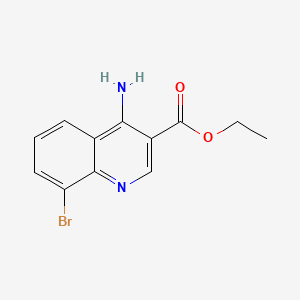
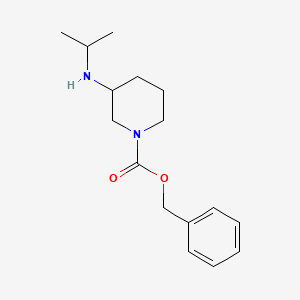

![Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]-](/img/structure/B594325.png)
